
Oxopropanedioyl dichloride
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Description
Oxopropanedioyl dichloride, also known as this compound, is a useful research compound. Its molecular formula is C3Cl2O3 and its molecular weight is 154.93 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Hydrolysis and Stability
Oxalyl chloride undergoes rapid hydrolysis in the presence of water, producing gaseous hydrogen chloride (HCl), carbon dioxide (CO₂), and carbon monoxide (CO):
COCl 2+H2O→2HCl+CO2+CO
This reaction is quantitative and avoids solid byproducts, distinguishing it from other acyl chlorides that form carboxylic acids .
Swern Oxidation of Alcohols
Oxalyl chloride facilitates the oxidation of primary/secondary alcohols to aldehydes/ketones via the Swern oxidation. The mechanism involves:
-
Activation of DMSO : Oxalyl chloride reacts with dimethyl sulfoxide (DMSO) to form a chlorosulfonium ion.
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Alcohol Activation : The alcohol reacts with the chlorosulfonium ion, forming an alkoxysulfonium intermediate.
-
Deprotonation : Triethylamine (Et₃N) abstracts a β-hydrogen, yielding the carbonyl compound with concomitant release of dimethyl sulfide (DMS)1 .
Example :
-
Oxidation of 1° alcohols (e.g., benzyl alcohol → benzaldehyde) proceeds in >80% yield under anhydrous conditions .
Stephens–Castro Coupling with Terminal Alkynes
Oxalyl chloride enables cross-coupling with terminal alkynes to synthesize α,β-alkynediones. A representative protocol involves:
-
Reaction with Oxalyl Chloride : Diosgenin (a steroidal sapogenin) forms 3β-O-(2-chloro-2-oxoacetate)-diosgenin (2 ).
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Copper-Catalyzed Coupling : In THF with CuI (5 mol%) and Et₃N, 2 reacts with aryl acetylenes (e.g., phenylacetylene) to yield steroidal ynediones (4–8 ) (Table 1) .
Table 1: Stephens–Castro Coupling Products
Aryl Alkyne | Product | Yield (%) |
---|---|---|
Phenyl | 4 | 58 |
4-Tolyl | 5 | 55 |
4-Bromophenyl | 6 | 52 |
Heterocyclization to Pyrazoles and Pyrazolines
Oxalyl chloride-derived ynediones undergo cyclization with nitrogen nucleophiles. For example:
-
Pyrazole Formation : Reaction of ynediones (4–8 ) with phenylhydrazine hydrochloride in THF yields 1,3,5-trisubstituted pyrazoles (10–14 ) (Table 2) .
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Pyrazoline Formation : Using benzoic acid hydrazides, spirostene-pyrazoline conjugates (25–26 ) form via nucleophilic addition followed by cyclization .
Table 2: Heterocyclization Products
Starting Ynedione | Product | Yield (%) |
---|---|---|
4 (phenyl) | 10 | 60 |
5 (4-tolyl) | 11 | 58 |
6 (4-bromophenyl) | 12 | 54 |
Conditions :
-
Catalyst: CuI (5 mol%), Et₃N (2 equiv.).
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Temperature: Room temperature (25°C).
Properties
IUPAC Name |
2-oxopropanedioyl dichloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl2O3/c4-2(7)1(6)3(5)8 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEUMSIWHHLFLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)Cl)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600866 |
Source
|
Record name | Oxopropanedioyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.93 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172352-27-1 |
Source
|
Record name | Oxopropanedioyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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